Synthesis and Characterization of 2-Amino Nevirapine-d3
Synthesis and Characterization of 2-Amino Nevirapine-d3
This guide details the synthesis, characterization, and application of 2-Amino Nevirapine-d3 , a critical stable isotope-labeled reference standard used in the bioanalysis of the antiretroviral drug Nevirapine.
Executive Summary & Chemical Identity
2-Amino Nevirapine-d3 (CAS: 1346605-12-6) is the trideuterated analog of 2-Amino Nevirapine, a known impurity and potential metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. It serves as an internal standard (IS) for LC-MS/MS quantitation, ensuring accuracy by compensating for matrix effects and ionization variability.
The molecule is characterized by the substitution of the C4-methyl group hydrogens with deuterium and the presence of an amino group at the C2 position of the dipyridodiazepinone core.
Chemical Specifications
| Property | Detail |
| Chemical Name | 2-Amino-11-cyclopropyl-4-(methyl-d3)-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one |
| CAS Number | 1346605-12-6 (Labeled); 284686-15-3 (Unlabeled) |
| Molecular Formula | C₁₅H₁₂D₃N₅O |
| Molecular Weight | 284.33 g/mol |
| Isotopic Enrichment | ≥ 99% atom D |
| Core Scaffold | Dipyridodiazepinone |
Retrosynthetic Analysis
The synthesis is designed to ensure high isotopic purity and regioselectivity. The strategy centers on the convergent synthesis of two key building blocks:
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Fragment A (Deuterated): 2,6-Dichloro-3-amino-4-(methyl-d3)pyridine.
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Fragment B (Coupling Partner): Methyl 2-(cyclopropylamino)nicotinate.
The "2-Amino" functionality is introduced via a late-stage nucleophilic aromatic substitution (
Detailed Experimental Protocols
Step 1: Synthesis of Fragment A (Deuterated Precursor)
Objective: Synthesize 2,6-dichloro-3-amino-4-(methyl-d3)pyridine. Rationale: The methyl-d3 group is introduced early using stable precursors to prevent isotopic scrambling. The 2,6-dichloro substitution pattern is critical for subsequent cyclization and amination.
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Condensation: React Acetone-d6 with ethyl cyanoacetate in the presence of ammonia to form the dihydroxypyridine intermediate.
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Reagents: Acetone-d6, Ethyl Cyanoacetate, NH₄OH.
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Condition: Reflux, 4h.
-
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Chlorination: Treat the intermediate with phosphorous oxychloride (
) to yield 2,6-dichloro-4-(methyl-d3)nicotinonitrile .-
Note: This step converts the hydroxyls to chlorides and aromatizes the ring.
-
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Hydrolysis & Rearrangement: Hydrolyze the nitrile to the amide/acid, followed by a Hofmann or Curtius rearrangement to install the amine at position 3.
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Product:2,6-Dichloro-3-amino-4-(methyl-d3)pyridine .
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Validation: Check for disappearance of nitrile stretch (IR) and appearance of amine signal.
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Step 2: Synthesis of Fragment B
Objective: Prepare Methyl 2-(cyclopropylamino)nicotinate.
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Starting Material: 2-Chloronicotinic acid.[1]
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Esterification: React with methanol/H₂SO₄ to form Methyl 2-chloronicotinate.
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Amination: React with Cyclopropylamine (excess) to displace the 2-chloro group.
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Conditions: 60°C, sealed vessel.
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Purification: Vacuum distillation to remove excess amine.[2]
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Step 3: Coupling and Cyclization (The "One-Pot" Method)
Objective: Form the dipyridodiazepinone core (2-Chloro-Nevirapine-d3). Mechanism: The amine of Fragment A attacks the ester of Fragment B (Amide formation), followed by the cyclopropyl-amine nitrogen attacking the C2-chloro of Fragment A (Ring closure).
-
Setup: Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq) in anhydrous Diglyme or THF .
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Base Addition: Add Sodium Hydride (NaH) (60% dispersion, 3.0 eq) portion-wise at 0°C.
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Safety: Evolution of H₂ gas. Maintain inert atmosphere (Ar/N₂).
-
-
Reaction: Heat to 130°C for 12–16 hours.
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Workup: Quench with ice water. Adjust pH to ~7. Filter the precipitate.[2][1][3]
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Intermediate Product: 2-Chloro-11-cyclopropyl-4-(methyl-d3)-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one .
Step 4: Ammonolysis to 2-Amino Nevirapine-d3
Objective: Convert the 2-chloro substituent to the final 2-amino group.
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Reaction: Charge the 2-Chloro intermediate into a high-pressure autoclave with Methanolic Ammonia (7N) or liquid ammonia.
-
Conditions: Heat to 150°C for 24 hours.
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Catalyst: Copper powder or CuI may be used to accelerate the substitution.
-
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Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via Prep-HPLC (C18 column, Ammonium Formate/Acetonitrile gradient).
Characterization & Validation
Nuclear Magnetic Resonance (NMR)
The deuterium incorporation is confirmed by the absence of the methyl singlet in ¹H NMR and its appearance as a septet in ¹³C NMR.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 0.40 - 0.90 | Multiplet (4H) | Cyclopropyl CH₂ |
| ¹H NMR | 3.65 | Multiplet (1H) | Cyclopropyl CH |
| ¹H NMR | Absent | Singlet | C4-Methyl (Replaced by D) |
| ¹H NMR | 6.80 | Broad Singlet (2H) | C2-NH₂ (Characteristic) |
| ¹H NMR | 8.10 - 8.50 | Doublets/Multiplets | Aromatic Protons (Pyridine B) |
| ¹³C NMR | ~18.5 | Septet ( | CD₃ Carbon |
Mass Spectrometry (LC-MS/MS)
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Method: ESI Positive Mode.
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Parent Ion: [M+H]⁺ = 285.15 (Calculated for C₁₅H₁₂D₃N₅O + H).
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Isotopic Purity: M (d0) < 0.5%.
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Fragmentation:
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Loss of cyclopropyl group.
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Loss of CD₃ radical (mass shift vs unlabeled).
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References
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Synthesis of Nevirapine and its Metabolites. Journal of Heterocyclic Chemistry. (1995). Describes the foundational dipyridodiazepinone cyclization chemistry.
-
Preparation of Deuterated Nevirapine (Nevirapine-d3). MedChemExpress Product Data. Confirms the methyl-d3 labeling strategy.
-
Process for the Preparation of Nevirapine. World Intellectual Property Organization (WO2012168949A2). Details the reaction of 2-chloro-N-(pyridinyl) carboxamides with cyclopropylamine.
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Identification of Nevirapine Impurities. Journal of Pharmaceutical and Biomedical Analysis. (2009). Discusses the impurity profile including amino-derivatives.
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2-Amino Nevirapine Structure & CAS. Pharmaffiliates Reference Standards. Provides specific CAS and structural confirmation for the 2-amino analog.
Sources
- 1. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 2. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 3. Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
